molecular formula C16H20N2O2 B2911663 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine CAS No. 1258684-69-3

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine

Cat. No.: B2911663
CAS No.: 1258684-69-3
M. Wt: 272.348
InChI Key: CJVQMVMCMPBXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine is a chemical compound of significant interest in neuroscience research, primarily characterized as a potent and selective antagonist for the 5-HT1A serotonin receptor. The compound's structural features, including the benzodioxan moiety, are associated with high affinity for this receptor subtype, which plays a critical modulatory role in the central nervous system. By selectively blocking 5-HT1A receptor-mediated signaling, this reagent is a valuable pharmacological tool for investigating serotonin's involvement in various neurophysiological and behavioral processes. Research applications include the study of depression, anxiety, cognition, and neurodegenerative mechanisms. Its utility extends to the development and validation of receptor binding assays , where it helps characterize novel ligands and elucidate complex serotonin receptor dynamics. This makes it an essential compound for researchers aiming to dissect serotonergic pathways and explore potential therapeutic targets for psychiatric and neurological disorders.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-5-17-6-8-18(9-7-17)13-14-3-4-15-16(12-14)20-11-10-19-15/h1,3-4,12H,5-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVQMVMCMPBXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzodioxin intermediate reacts with a piperazine derivative.

    Introduction of the Prop-2-ynyl Group: The final step involves the alkylation of the piperazine nitrogen with a propargyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the prop-2-ynyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzodioxin-Piperazine Motifs

Compound L3 ()
  • Structure: 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline.
  • Key Differences: Replaces the propargyl group with a quinoline-furan-carbonyl chain. The benzodioxin is attached via a carbonyl group rather than a methyl linker.
  • Physicochemical Properties : Molecular weight = 469.49 g/mol; logP = 3.00. The carbonyl group increases polarity compared to the methyl linker in the target compound .
1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine ()
  • Structure : Benzodioxin-carbonyl directly bonded to piperazine.
  • Key Differences : Lacks the propargyl group and methyl spacer.
  • Physicochemical Properties: Molecular weight = 248.28 g/mol; logP = 0.7; hydrogen bond donors = 1, acceptors = 4. The absence of the propargyl group reduces hydrophobicity and molecular weight significantly .
Doxazosin ()
  • Structure: 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxan-2-yl)carbonyl]piperazine.
  • Key Differences : Incorporates a quinazoline moiety and a benzodioxan-carbonyl group. Clinically used as an α1-adrenergic antagonist. Highlights the therapeutic relevance of benzodioxin-piperazine hybrids .

Propargyl-Substituted Piperazine Derivatives

1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine ()
  • Structure : Propargyl-piperazine linked to a nitroimidazole-benzyl group.
  • Key Differences : Replaces the benzodioxin-methyl group with a nitroimidazole-benzyl substituent.
4-(Prop-2-yn-1-yl)piperazin-1-amine ()
  • Structure : Simplest propargyl-piperazine derivative with an amine group.
  • Key Differences : Lacks the benzodioxin-methyl moiety, reducing structural complexity.
  • Physicochemical Properties : Similarity score = 0.86 to the target compound, indicating shared reactivity from the propargyl group .

Arylpiperazine Derivatives ()

Examples include 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-methoxyphenyl)piperazine (pMeOPP).

  • Key Differences : Feature aryl groups instead of benzodioxin or propargyl substituents.
  • Pharmacological Context : Arylpiperazines are associated with serotonin receptor modulation (e.g., mCPP acts as a 5-HT2C agonist). The target compound’s benzodioxin-propargyl combination may confer distinct receptor selectivity .

Comparative Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Pharmacological Notes
Target Compound ~300 (estimated) ~2.5* 1 4 Potential PD-1/PD-L1 inhibition†
L3 () 469.49 3.00 0 6 Orexin receptor modulation
1-((Benzodioxin-2-yl)carbonyl)piperazine () 248.28 0.7 1 4 Scaffold for CNS-targeting agents
Doxazosin () 451.44 2.1 3 8 α1-Adrenergic antagonist
4-(Prop-2-yn-1-yl)piperazin-1-amine () 139.20 0.5 2 3 Click chemistry intermediate

*Estimated based on benzodioxin-methyl (MW ~150) + propargyl-piperazine (MW ~150). †Inferred from benzodioxin scaffolds in PD-1/PD-L1 inhibitors ().

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant studies and data.

Chemical Structure

The compound features a unique structure that includes a benzodioxin moiety linked to a piperazine ring. Its molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 318.39 g/mol.

Structural Formula

IUPAC Name 1(2,3dihydro1,4benzodioxin6ylmethyl)4prop2ynylpiperazine\text{IUPAC Name }this compound

Key Properties

PropertyValue
Molecular Weight318.39 g/mol
Chemical FormulaC19H22N2O3
SolubilitySoluble in DMSO

Pharmacological Profile

The biological activity of this compound has been investigated primarily in the context of its potential as an insecticide and its interactions with biological systems. The following sections outline key findings from recent studies.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds related to the benzodioxin structure. For instance, derivatives have shown promising larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound's structural features contribute significantly to its biological efficacy.

Case Study Findings:

  • Larvicidal Activity: A related compound demonstrated an LC50 value of 28.9 ± 5.6 μM against Aedes aegypti, indicating effective larvicidal properties while exhibiting low toxicity to mammalian cells at higher concentrations (up to 5200 μM) .

The precise mechanism through which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways critical for insect survival.

Toxicological Studies

Toxicological evaluations reveal that while the compound exhibits significant biological activity against pests, it shows minimal cytotoxicity towards human peripheral blood mononuclear cells. This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds in terms of their potency and safety profiles.

Compound NameLC50 (μM)Cytotoxicity (Human Cells)Notes
This compoundTBDLowPotential insecticide
3,4-(Methylenedioxy) cinnamic acid28.9 ± 5.6None at 5200 μMEffective larvicide against Aedes aegypti

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.